4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid 4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20216974
InChI: InChI=1S/C9H12F2N2O2/c1-6-5-7(9(10)11)12-13(6)4-2-3-8(14)15/h5,9H,2-4H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C9H12F2N2O2
Molecular Weight: 218.20 g/mol

4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid

CAS No.:

Cat. No.: VC20216974

Molecular Formula: C9H12F2N2O2

Molecular Weight: 218.20 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid -

Specification

Molecular Formula C9H12F2N2O2
Molecular Weight 218.20 g/mol
IUPAC Name 4-[3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid
Standard InChI InChI=1S/C9H12F2N2O2/c1-6-5-7(9(10)11)12-13(6)4-2-3-8(14)15/h5,9H,2-4H2,1H3,(H,14,15)
Standard InChI Key KKDJWVAYUGFPPG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1CCCC(=O)O)C(F)F

Introduction

4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid is a chemical compound that has garnered attention for its potential applications in agriculture, particularly as a precursor to fungicides. This compound features a butanoic acid moiety linked to a pyrazole ring, which is substituted with difluoromethyl and methyl groups. The presence of the difluoromethyl group significantly enhances its biological activity by influencing interactions with target enzymes.

Biological Activity and Applications

4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid is notable for its role as an intermediate in synthesizing fungicides that inhibit succinate dehydrogenase. This mechanism is crucial for controlling various fungal pathogens, making it valuable in agricultural applications. The difluoromethyl group enhances its interaction with target enzymes, contributing to its biological efficacy.

Synthesis Methods

While specific synthesis methods for 4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid are not detailed in reliable sources, compounds with similar structures often involve multi-step reactions. These may include the formation of the pyrazole ring and the introduction of difluoromethyl and methyl groups, typically requiring controlled reaction conditions and specific catalysts.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid, each possessing unique properties:

Compound NameStructure FeaturesBiological Activity
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidPyrazole ring with carboxylic acidFungicide precursor
3-(difluoromethyl)-5-methyl-1H-pyrazole-1-acetic acidSimilar pyrazole structureIntermediate for herbicides
2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acidChlorinated derivativeFungicide with broader spectrum

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